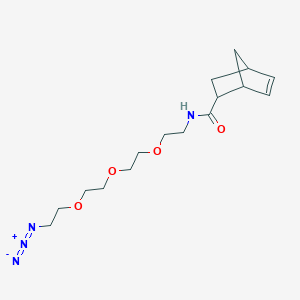
Norbornene-PEG4 azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Norbornene-PEG4 azide is a compound that combines the bicyclic structure of norbornene with a polyethylene glycol (PEG) spacer and an azide functional group. This compound is particularly valuable in the field of bioorthogonal chemistry due to its ability to participate in click reactions, such as the Huisgen 1,3-dipolar cycloaddition, which is widely used for bioconjugation and polymer coupling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Norbornene-PEG4 azide typically involves the following steps:
Norbornene Functionalization: Norbornene is first functionalized to introduce a reactive group, such as a hydroxyl or carboxyl group.
PEGylation: The functionalized norbornene is then reacted with polyethylene glycol (PEG) to form a norbornene-PEG intermediate. This step often involves the use of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the reaction.
Azide Introduction: Finally, the PEGylated norbornene is reacted with an azide-containing reagent, such as sodium azide, to introduce the azide functional group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Functionalization: Large quantities of norbornene are functionalized in reactors.
PEGylation in Batch Reactors: The functionalized norbornene is PEGylated in batch reactors with controlled temperature and stirring.
Azide Introduction in Continuous Flow Reactors: The final azide introduction step is often carried out in continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Norbornene-PEG4 azide undergoes various types of chemical reactions, including:
Click Reactions: The azide group participates in Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Aziridination: The norbornene moiety can undergo aziridination with sulfonyl azides to form aziridines.
Common Reagents and Conditions:
Click Reactions: Typically involve copper(I) catalysts and are carried out in solvents like dimethyl sulfoxide (DMSO) or water at room temperature.
Aziridination: Requires electron-deficient sulfonyl azides and is performed under mild conditions.
Major Products:
Click Reactions: Yield triazole-linked products.
Aziridination: Produce aziridine derivatives.
Applications De Recherche Scientifique
Norbornene-PEG4 azide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of block copolymers and graft copolymers through click chemistry.
Biology: Employed in bioconjugation for labeling biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems and the development of theranostic agents for cancer treatment.
Mécanisme D'action
The mechanism of action of Norbornene-PEG4 azide primarily involves its participation in click reactions. The azide group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and polymer coupling . The norbornene moiety can also undergo aziridination, where it reacts with sulfonyl azides to form aziridines, enabling the attachment of various tags to biomolecules .
Comparaison Avec Des Composés Similaires
Norbornene-PEG4 Tetrazine: Similar to Norbornene-PEG4 azide but contains a tetrazine group instead of an azide.
Norbornene-PEG4 Alkyne: Contains an alkyne group and is used in click reactions with azides.
Uniqueness: this compound is unique due to its ability to participate in both click reactions and aziridination, offering versatility in bioconjugation and polymer synthesis. Its combination of norbornene and azide functionalities provides a robust platform for various chemical modifications and applications .
Propriétés
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O4/c17-20-19-4-6-23-8-10-24-9-7-22-5-3-18-16(21)15-12-13-1-2-14(15)11-13/h1-2,13-15H,3-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDILWISGCHEZMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














